2-Ethoxy-4-methyl-1,3-thiazole-5-carboxylic acid

CAS No.: 1285588-73-9

Cat. No.: VC4686516

Molecular Formula: C7H9NO3S

Molecular Weight: 187.21

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1285588-73-9 |

|---|---|

| Molecular Formula | C7H9NO3S |

| Molecular Weight | 187.21 |

| IUPAC Name | 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylic acid |

| Standard InChI | InChI=1S/C7H9NO3S/c1-3-11-7-8-4(2)5(12-7)6(9)10/h3H2,1-2H3,(H,9,10) |

| Standard InChI Key | MAHSJHUBTQGPIC-UHFFFAOYSA-N |

| SMILES | CCOC1=NC(=C(S1)C(=O)O)C |

Introduction

Chemical Structure and Physicochemical Properties

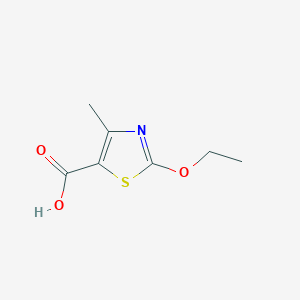

The molecular architecture of 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylic acid (C₇H₉NO₃S) combines a thiazole ring with strategically positioned functional groups (Figure 1). Key structural features include:

-

Thiazole core: A five-membered aromatic ring containing nitrogen and sulfur atoms at positions 1 and 3.

-

Ethoxy group: An -OCH₂CH₃ substituent at position 2.

-

Methyl group: A -CH₃ group at position 4.

-

Carboxylic acid: A -COOH group at position 5.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₇H₉NO₃S |

| Molecular Weight | 187.21 g/mol |

| SMILES | CCOC1=NC(=C(S1)C(=O)O)C |

| InChIKey | MAHSJHUBTQGPIC-UHFFFAOYSA-N |

| Predicted LogP | 1.2 (Moderate lipophilicity) |

The compound’s collision cross-section (CCS), a critical parameter for mass spectrometry, varies with adduct formation (Table 2) .

Table 2: Predicted Collision Cross-Sections (Ų)

| Adduct | m/z | CCS |

|---|---|---|

| [M+H]⁺ | 188.03760 | 139.6 |

| [M+Na]⁺ | 210.01954 | 149.5 |

| [M-H]⁻ | 186.02304 | 139.0 |

Synthesis and Industrial Production

The synthesis of 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylic acid involves multi-step protocols optimized for yield and scalability.

Laboratory-Scale Synthesis

A representative route proceeds via:

-

Formation of the thiazole ring: Cyclocondensation of thiourea derivatives with α-haloketones under basic conditions.

-

Ethoxy group introduction: Nucleophilic substitution using ethyl bromide or diazoethane.

-

Carboxylation: Oxidation of a methyl precursor or direct carboxylation using CO₂ under high pressure.

Industrial methods employ continuous flow reactors to enhance reaction control and purity. For example, a methanol-water mixture with potassium carbonate facilitates the elimination of byproducts during ester hydrolysis.

Chemical Reactivity and Derivative Formation

The compound’s functional groups enable diverse transformations:

Esterification and Amidation

-

Esterification: Reaction with alcohols (e.g., methanol) under acidic conditions yields methyl esters, useful for prodrug design.

-

Amidation: Coupling with amines via carbodiimide-mediated reactions generates amide derivatives with enhanced bioavailability.

Ring Modification

-

Electrophilic substitution: The thiazole ring undergoes halogenation or nitration at position 4, guided by the methyl group’s directing effects.

-

Reductive cleavage: Hydrogenolysis of the thiazole ring with Raney nickel produces open-chain thioamides .

Applications in Drug Discovery and Agrochemicals

Pharmaceutical Intermediates

The compound serves as a precursor for:

-

Kinase inhibitors: Modifications at the carboxylic acid group enhance ATP-binding pocket affinity.

-

Antiviral agents: Thiazole cores interfere with viral protease activity.

Agrochemical Development

Derivatives function as:

-

Herbicides: Disruption of plant acetyl-CoA carboxylase.

-

Fungicides: Inhibition of ergosterol biosynthesis in fungi.

Research Implications and Future Directions

Despite its potential, 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylic acid remains underexplored. Priority research areas include:

-

Structure-Activity Relationship (SAR) studies: Systematic modification of the ethoxy and methyl groups to optimize bioactivity.

-

Computational modeling: Docking studies to identify molecular targets (e.g., enzymes, receptors).

-

Green synthesis: Developing solvent-free or catalytic methods to improve sustainability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume